molecular formula C18H28N2O B1199071 Bumecaine CAS No. 30103-44-7

Bumecaine

Cat. No.: B1199071
CAS No.: 30103-44-7
M. Wt: 288.4 g/mol
InChI Key: VEPZOLKTNZOTTQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bumecaine can be synthesized through a multi-step process involving the esterification of p-aminobenzoic acid. The synthesis typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous-flow synthesis methods to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Bumecaine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate.

    Reducing agents: Hydrogen gas in the presence of a catalyst.

    Esterification agents: Ethanol and sulfuric acid.

Major Products

The major products formed from these reactions include intermediates like 4′-methylacetanilide and p-acetamidobenzoic acid, leading to the final product, this compound .

Scientific Research Applications

Bumecaine has a wide range of scientific research applications:

Mechanism of Action

Bumecaine exerts its effects by diffusing into nerve cells and binding to sodium channels. This prevents the channels from opening, thereby blocking the influx of sodium ions. As a result, nerve cells are unable to depolarize and conduct nerve impulses, leading to localized anesthesia .

Properties

CAS No.

30103-44-7

Molecular Formula

C18H28N2O

Molecular Weight

288.4 g/mol

IUPAC Name

1-butyl-N-(2,4,6-trimethylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C18H28N2O/c1-5-6-9-20-10-7-8-16(20)18(21)19-17-14(3)11-13(2)12-15(17)4/h11-12,16H,5-10H2,1-4H3,(H,19,21)

InChI Key

VEPZOLKTNZOTTQ-UHFFFAOYSA-N

SMILES

CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C

Canonical SMILES

CCCCN1CCCC1C(=O)NC2=C(C=C(C=C2C)C)C

Key on ui other cas no.

30103-44-7

Related CAS

19089-24-8 (hydrochloride)

Synonyms

umecain
bumecain hydrochloride
N-butyl-alpha-pyrrolidine carbonic acid mesidine
pirromecaine
pyromecaine
pyromecaine-collagen
pyrromecain

Origin of Product

United States

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